

# Unlocking Potential: A Comparative Guide to Molecular Docking Studies of 4-Phenylthiazole Derivatives

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## Compound of Interest

Compound Name: 4-Phenylthiazole

Cat. No.: B157171

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of molecular docking studies involving **4-phenylthiazole** derivatives and their interactions with various protein targets. The following sections detail binding affinities, key interactions, and the experimental protocols employed in recent studies, offering valuable insights for future drug design and discovery efforts.

The **4-phenylthiazole** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Molecular docking studies are crucial in elucidating the potential binding modes and affinities of these derivatives with their target proteins, thereby guiding the optimization of lead compounds. This guide synthesizes data from several key studies to present a comparative overview of these interactions.

## Comparative Analysis of Binding Affinities

The binding affinity, often represented as a docking score or binding energy, is a critical parameter in evaluating the potential of a ligand to interact with its target protein. The table below summarizes the quantitative data from various studies on **4-phenylthiazole** derivatives docked against different protein targets.

Target Protein	PDB ID	4-Phenylthiazole Derivative	Docking Score/Binding Energy (kcal/mol)	Interacting Amino Acid Residues	Reference
Peroxisome Proliferator-Activated Receptor $\gamma$ (PPAR $\gamma$ )	Not Specified	Compound 4t	-9.47	Not explicitly listed	<a href="#">[1]</a> <a href="#">[2]</a>
Rho6	2CLS	Compound 5a	-8.2	Arg96	<a href="#">[3]</a>
Rho6	2CLS	Compound 5c	-9.0	Not explicitly listed	<a href="#">[3]</a>
Rho6	2CLS	Compound 5d	-9.1	Not explicitly listed	<a href="#">[3]</a>
Rho6	2CLS	Compound 8b	-9.9	Gln158, Leu159	<a href="#">[3]</a>
Rho6	2CLS	Compound 13a	Not explicitly listed	Ser95, Glu138, Arg96	<a href="#">[3]</a>
Rho6	2CLS	Compound 15	-9.2	Lys15	<a href="#">[3]</a>
Penicillin-Binding Protein 4 (PBP4) E. coli	2EXB	Compound 8	-5.2	Asn308, Ser303	<a href="#">[4]</a>
Penicillin-Binding Protein 4 (PBP4) S. aureus	3HUN	Compound 8	-5.6	Ser116, Ser75	<a href="#">[4]</a>

Epidermal Growth Factor Receptor (EGFR)	Not Specified	Compound 5A	-9.616	Not explicitly listed	<a href="#">[5]</a>
Tubulin	3HKD	Not specified	-6.501 to -9.616	Not explicitly listed	<a href="#">[5]</a>
Phosphoinositide 3-kinase $\alpha$ (PI3K $\alpha$ )	4JPS	Compound 6a	Not explicitly listed	Not explicitly listed	<a href="#">[6]</a>
Soluble Epoxide Hydrolase (sEH)	Not Specified	Compound 4p	IC50: 2.3 nM	Not explicitly listed	<a href="#">[7]</a>
Fatty Acid Amide Hydrolase (FAAH)	Not Specified	Compound 4p	IC50: 11.1 nM	Not explicitly listed	<a href="#">[7]</a>
FabH Inhibitor	3iL9	Compound S6	-144.236 (MolDock Score)	Not explicitly listed	<a href="#">[8]</a>
FabH Inhibitor	3iL9	Compound S7	-143.593 (Docking Score)	Not explicitly listed	<a href="#">[8]</a>
FabH Inhibitor	3iL9	Compound S8	-138.987 (MolDock Score)	Not explicitly listed	<a href="#">[8]</a>
FabH Inhibitor	3iL9	Compound S9	-133.432 (MolDock Score)	Not explicitly listed	<a href="#">[8]</a>

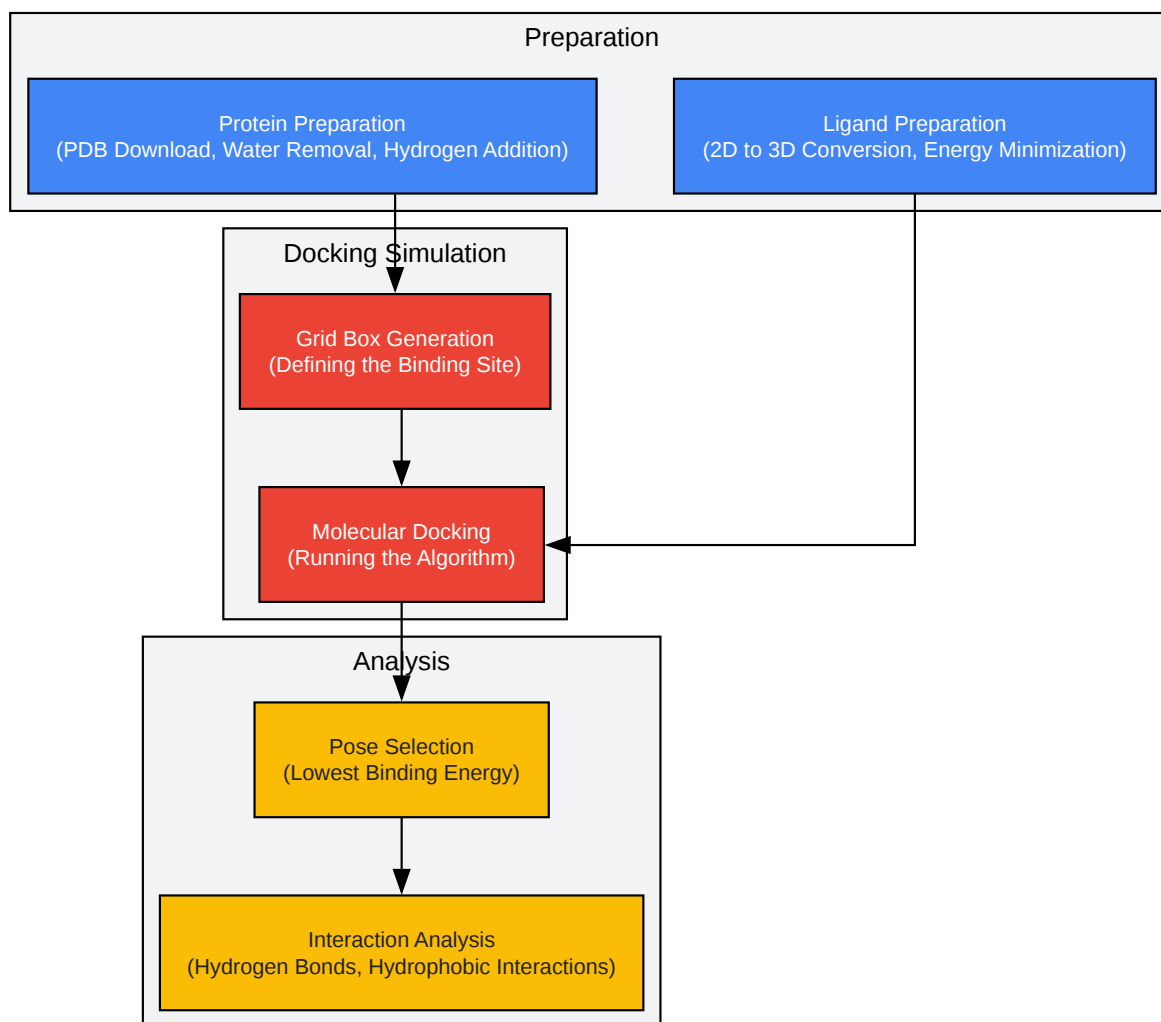
## Experimental Protocols: A Methodological Overview

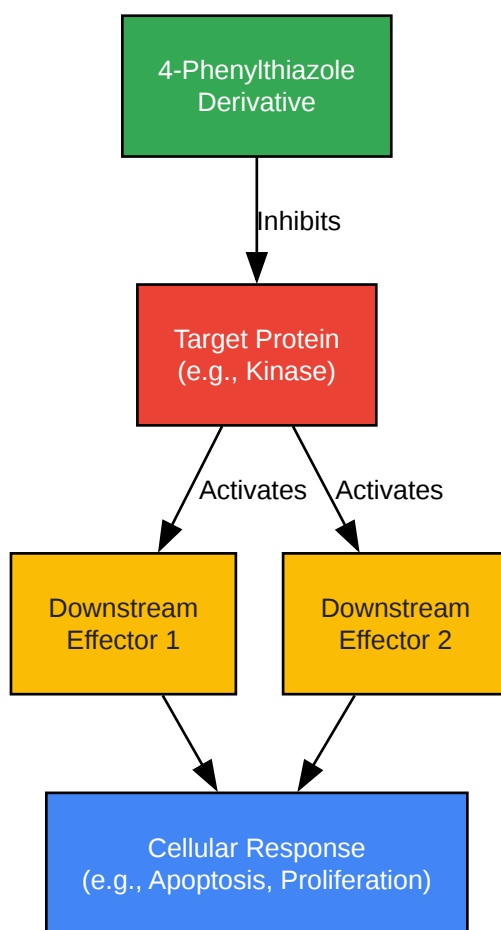
The accuracy and reliability of molecular docking results are highly dependent on the methodologies employed. This section provides a detailed look at the experimental protocols used in the cited studies.

## General Molecular Docking Workflow

The following diagram illustrates a typical workflow for molecular docking studies, from protein and ligand preparation to the analysis of results.

## General Molecular Docking Workflow





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- To cite this document: BenchChem. [Unlocking Potential: A Comparative Guide to Molecular Docking Studies of 4-Phenylthiazole Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157171#molecular-docking-studies-of-4-phenylthiazole-with-target-proteins]

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